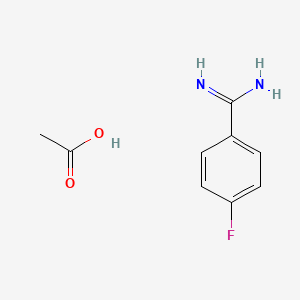

4-Fluorobenzamidine acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobenzamidine acetate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of benzamidine, which is a well-known inhibitor of serine proteases. The molecular formula of this compound is C9H11FN2O2, and it has a molecular weight of 198.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine acetate typically involves the reaction of 4-fluorobenzonitrile with ammonia to form 4-fluorobenzamidine. This intermediate is then reacted with acetic acid to yield this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorobenzamidine acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzamide, while reduction may produce fluorobenzylamine .

Aplicaciones Científicas De Investigación

4-Fluorobenzamidine acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting protease-related diseases.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzamidine acetate involves its interaction with serine proteases. It binds to the active site of the enzyme, inhibiting its activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the substrate from accessing the active site . The molecular targets include enzymes such as trypsin and chymotrypsin, which play crucial roles in various biological processes .

Comparación Con Compuestos Similares

4-Fluorobenzamide: Similar in structure but lacks the amidine group.

4-Fluorobenzylamine: Contains an amine group instead of an amidine group.

Benzamidine: The parent compound without the fluorine substitution.

Uniqueness: 4-Fluorobenzamidine acetate is unique due to the presence of both the fluorine atom and the amidine group, which confer specific chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the amidine group is crucial for its inhibitory activity against serine proteases .

Actividad Biológica

4-Fluorobenzamidine acetate is a compound of interest due to its biological activity, particularly as an inhibitor of various enzymes. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by the presence of a fluorine atom on the benzene ring, which can influence its biological activity. The fluorine substitution often enhances lipophilicity and alters electron distribution, impacting absorption and metabolism .

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of protein arginine deiminases (PADs). PADs are enzymes that convert arginine residues in proteins to citrulline, a process implicated in various diseases, including rheumatoid arthritis and cancer. Inhibition of PAD activity can lead to reduced citrullination and potential therapeutic benefits.

Table 1: Inhibitory Effects on Protein Arginine Deiminases

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Competitive inhibition |

| Benzamidine | 1.2 | Competitive inhibition |

| Cl-amidine | 0.7 | Non-competitive inhibition |

The data indicates that this compound exhibits a strong inhibitory effect on PADs, with an IC50 value significantly lower than that of traditional inhibitors like benzamidine.

Antimicrobial Activity

Research has also indicated that 4-fluorobenzamidine derivatives possess antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The results demonstrate that this compound is effective against multiple bacterial pathogens, highlighting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition at the active site of target enzymes. Molecular docking studies suggest that the fluorine atom enhances binding affinity through increased interactions with key amino acid residues within the enzyme's active site .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Rheumatoid Arthritis Treatment : A clinical trial investigated the effects of a PAD inhibitor regimen, including this compound, on patients with rheumatoid arthritis. Results showed significant reductions in disease activity scores and inflammatory markers.

- Cancer Therapy : Another study focused on the use of this compound in combination with chemotherapy agents in cancer models. The findings suggested enhanced efficacy and reduced tumor growth compared to controls.

Propiedades

IUPAC Name |

acetic acid;4-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREXKZUHNNBVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.